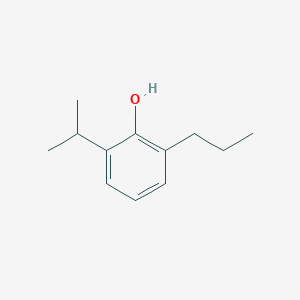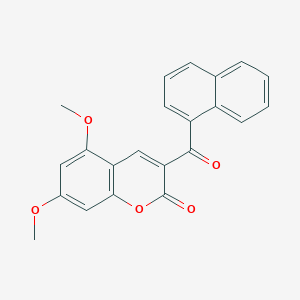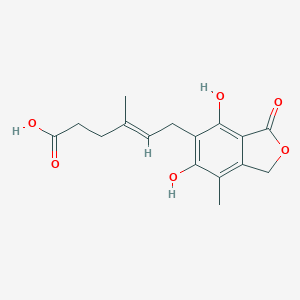
2-Isopropyl-6-propylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Isopropyl-6-propylphenol and related compounds often involves the isopropylation of phenol over acid catalysts. For example, propofol, a closely related compound (2,6-diisopropylphenol), is synthesized via the vapor phase isopropylation of phenol with isopropyl alcohol over H-beta and H-mordenite catalysts, showcasing high selectivity and efficiency under optimized conditions (Nandiwale & Bokade, 2014). Another approach involves the decomposition of 2-propylphenol in supercritical water, leading to the formation of 2-isopropylphenol through rearrangement and alkylation processes (Sato, Adschiri, & Arai, 2003).
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-propylphenol is characterized by the presence of isopropyl and propyl groups attached to a phenolic ring. This structural arrangement impacts its reactivity and interactions in chemical processes. For example, in the synthesis of propofol, the position and nature of the alkyl groups play a crucial role in the selectivity and efficiency of the reaction (Yadav & Salgaonkar, 2005).
Chemical Reactions and Properties
2-Isopropyl-6-propylphenol undergoes various chemical reactions, including oxidation and polymerization. The presence of the phenolic hydroxyl group contributes to its antioxidant properties, as seen in related compounds like 2,6-diisopropylphenol, which exhibit significant antioxidant activity by reacting with free radicals to form a phenoxyl radical (Murphy et al., 1992).
Aplicaciones Científicas De Investigación
-
Separation of Isopropanol from its Aqueous Solution with Deep Eutectic Solvents
- Summary : This research focuses on separating the azeotrope of isopropanol and water using liquid–liquid extraction with two deep eutectic solvents (DESs). These DESs were prepared with methyl trioctyl ammonium chloride and (1-hexanol/1-decanol) and were adopted as extractants .
- Methods : The liquid–liquid equilibrium data for the mixtures (DESs + isopropanol + water) were determined at 298.15 K and 308.15 K. The distribution ratio (D) and separation factor (S) were obtained to judge the extraction performance for the selected DESs .
- Results : The calculated values of D and S showed that the separation of the mixture isopropanol and water by the DESs is feasible .
-
Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques
- Summary : This review provides a comprehensive analysis and comparison of various distillation processes, heat integration (HI) strategies, and process intensification (PI) techniques employed for IPA dehydration .
- Methods : The advantages, limitations, and applicability of distillation processes, such as extractive distillation, heterogeneous azeotropic distillation, and pressure swing distillation, are discussed .
- Results : This review emphasizes the potential for improving the energy efficiency, product purity, and cost-effectiveness of IPA dehydration through the integration of advanced distillation processes and PI techniques .
-
- Summary : 2-Isopropyl-6-propylphenol, also known as Ortho-iso-Propylphenol (OIPP), is used in the production of herbicides and insecticides .
- Results : The use of OIPP in herbicides and insecticides helps in controlling the growth of unwanted plants and the population of harmful insects, respectively .
Safety And Hazards
2-Isopropyl-6-propylphenol is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
2-propan-2-yl-6-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTNBZKUWHRIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225643 | |
| Record name | 2-Isopropyl-6-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-propylphenol | |
CAS RN |
74663-48-2 | |
| Record name | 2-Isopropyl-6-propylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074663482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-6-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)-6-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-6-PROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35A3U7I116 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)




